![molecular formula C16H16N2O2 B7585029 [4-(pyrrolidine-1-carbonyl)phenyl]-(1H-pyrrol-3-yl)methanone](/img/structure/B7585029.png)
[4-(pyrrolidine-1-carbonyl)phenyl]-(1H-pyrrol-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(pyrrolidine-1-carbonyl)phenyl]-(1H-pyrrol-3-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PPMP and is a derivative of the natural product, manzamine A. PPMP has been studied for its various properties, including its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.
Mecanismo De Acción
PPMP has been shown to inhibit the activity of the enzyme, sphingosine kinase 1 (SK1), which is involved in the production of sphingosine-1-phosphate (S1P). S1P is a bioactive lipid that is involved in various cellular processes, including cell proliferation, survival, and migration. Inhibition of SK1 by PPMP leads to a decrease in S1P levels, which ultimately leads to the inhibition of cancer cell growth and migration.
Biochemical and Physiological Effects:
PPMP has been shown to have various biochemical and physiological effects on cancer cells, including the induction of apoptosis, inhibition of cell proliferation, and inhibition of cell migration. PPMP has also been shown to have neuroprotective effects, including the inhibition of oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PPMP has several advantages for lab experiments, including its high potency and specificity towards SK1 inhibition. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
For PPMP research include the development of more potent and selective SK1 inhibitors, the investigation of PPMP's potential use as a therapeutic agent for neurodegenerative diseases, and the study of PPMP's effects on other cellular processes, such as autophagy and epigenetic regulation.
Métodos De Síntesis
The synthesis of PPMP involves the reaction of 4-(1H-pyrrol-3-yl)benzaldehyde with pyrrolidine-1-carbonyl chloride in the presence of a base. The product is then treated with methanolic hydrochloric acid to obtain [4-(pyrrolidine-1-carbonyl)phenyl]-(1H-pyrrol-3-yl)methanone. This method has been optimized to produce high yields of PPMP with good purity.
Aplicaciones Científicas De Investigación
PPMP has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. PPMP has been shown to have significant anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been studied for its potential use as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases.
Propiedades
IUPAC Name |
[4-(pyrrolidine-1-carbonyl)phenyl]-(1H-pyrrol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-15(14-7-8-17-11-14)12-3-5-13(6-4-12)16(20)18-9-1-2-10-18/h3-8,11,17H,1-2,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEBGZUDLQWMFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)C(=O)C3=CNC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

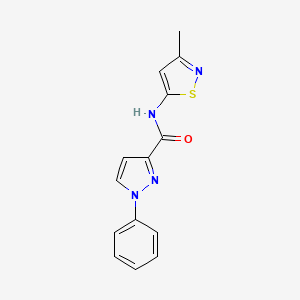
![1-[3-[4-(Trifluoromethyl)phenyl]propyl]pyrrolidine-2-carboxamide](/img/structure/B7584965.png)
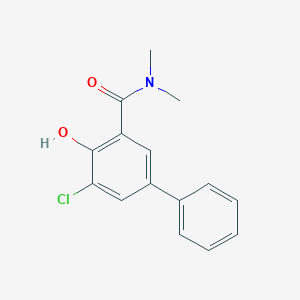
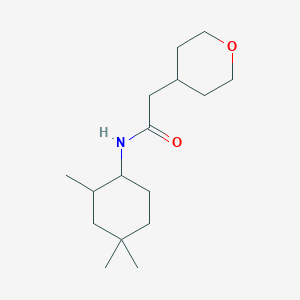
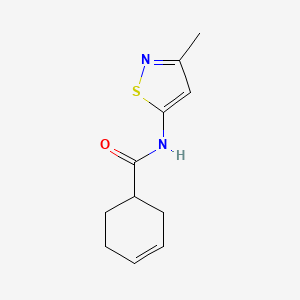
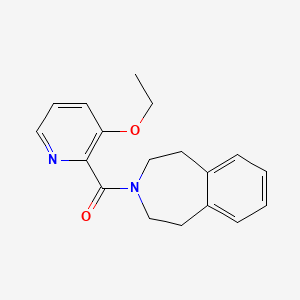
![1-Chloro-2-[1-(dimethylsulfamoylamino)ethyl]-3-fluorobenzene](/img/structure/B7585001.png)
![3-(4-chlorophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]propan-1-one](/img/structure/B7585013.png)
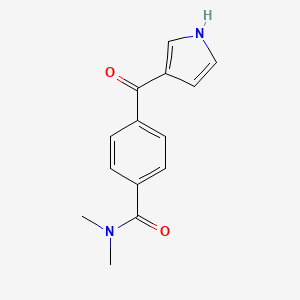
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2-(2-oxobenzo[cd]indol-1-yl)acetamide](/img/structure/B7585039.png)
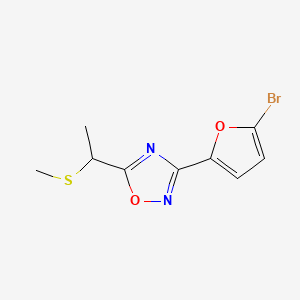

![[4-(Oxolan-3-yloxy)piperidin-1-yl]-piperidin-1-ylmethanone](/img/structure/B7585062.png)
